molecular formula C17H12Cl2N2O3 B2547312 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 343374-49-2

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2547312
CAS No.: 343374-49-2
M. Wt: 363.19
InChI Key: SUYCRSGODVYOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C17H12Cl2N2O3 and its molecular weight is 363.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

A study describes the synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and its derivatives through a Friedel-Crafts reaction. These compounds exhibit thermally stable radical character, amphoteric electrochemical properties, and luminescent capabilities covering the red spectral band, highlighting their potential in creating paramagnetic glassy molecular materials with unique electronic and optical properties (Castellanos et al., 2008).

Novel Bioactivation Mechanisms

Research into phenyl methyl-isoxazole derivatives has revealed a novel bioactivation mechanism leading to reactive metabolite formation. These derivatives, studied as voltage-gated sodium channel type 1.7 inhibitors, demonstrate a unique GSH and cysteine reactivity suggesting a potential pathway involving oxidation to a stabilized enimine intermediate. This discovery could influence the design of safer pharmaceuticals by mitigating reactive metabolite generation (Bylund et al., 2012).

Insecticidal Activity

Investigations into carbamoylated and acylated pyrazolines have shed light on the stereochemical basis for their insecticidal activity. The study showcases how specific isomers exhibit differing levels of activity against common pests, pointing towards the importance of stereochemistry in the development of effective insecticides (Hasan et al., 1996).

Agricultural Applications

The study on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole demonstrates the potential of nanotechnology in agriculture. These carrier systems offer modified release profiles, reduced environmental toxicity, and improved efficacy of fungicides, showcasing an innovative approach to plant disease management (Campos et al., 2015).

Antitumor Agents

Research into 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has highlighted its potential as a broad-spectrum antitumor agent. This compound's mechanism of action includes acting as a prodrug that undergoes ring-opening to form a triazene derivative, demonstrating a novel approach to cancer treatment (Stevens et al., 1984).

Safety and Hazards

“[5-(2-chlorophenyl)-3-isoxazolyl]methyl” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-11-5-7-12(8-6-11)20-17(22)23-10-13-9-16(24-21-13)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYCRSGODVYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.